(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride
Description
Properties
IUPAC Name |
N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS2.ClH/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17;/h3-4,6-9,11H,5,10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGSVWWMYCIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5802-61-9 (Parent) | |
| Record name | Dithiadene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-12-7 | |
| Record name | 1-Propanamine, N,N-dimethyl-3-(thieno[2,3-c][2]benzothiepin-4(9H)-ylidene)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithiadene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Retrosynthetic Analysis
The molecule is dissected into three key fragments:
Route Selection
A convergent synthesis is preferred:
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Construct the thienobenzothiepin nucleus.
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Attach the propylidene group via olefination.
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Perform N-alkylation with chloropropyl-dimethylamine.
Detailed Preparation Methods
Synthesis of Thieno[2,3-c] Benzothiepin Intermediate
Procedure :
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Starting Material : Benzothiophene-3(2H)-one (10 mmol) is dissolved in dry DMF (30 mL) at 0°C.
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Chlorination : POCl₃ (24 mmol) is added dropwise, and the mixture is stirred at 80°C for 1 h.
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Cyclization : The intermediate is treated with methyl chloroacetate (30 mmol) in DMF at 60°C for 0.5 h, followed by cooling to 5°C.
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Isolation : The product is extracted with CH₂Cl₂, washed with NaHCO₃, and crystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Melting Point | 190–192°C |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Propylidene Group Introduction
Procedure :
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Olefination : The thienobenzothiepin intermediate (5 mmol) reacts with (carbethoxymethylene)triphenylphosphorane in THF at reflux (75°C) for 2 h.
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Hydrolysis : The ester is hydrolyzed with 6M HCl to yield the carboxylic acid.
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Decarboxylation : Heating the acid at 120°C under vacuum affords the propylidene derivative.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Characterization | IR (C=C stretch: 1640 cm⁻¹) |
Quaternary Ammonium Salt Formation
Procedure :
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Alkylation : The propylidene-thienobenzothiepin (10 mmol) is reacted with dimethylamine (12 mmol) in acetone at 60°C for 10 h.
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Solvent Recycling : Acetone is recovered via distillation and reused, reducing waste.
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Precipitation : The product is precipitated by cooling to 5°C, filtered, and dried.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 198–200°C |
| Purity | >99% (HPLC) |
Optimization of Reaction Conditions
Solvent Screening for Quaternization
Comparative data for solvent efficiency:
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 60 | 85 | 99 |
| DMF | 80 | 78 | 95 |
| Ethanol | 70 | 65 | 90 |
Acetone minimizes side reactions and enables solvent recycling, aligning with green chemistry principles.
Temperature Dependence in Cyclization
Data from POCl₃-mediated cyclization:
| Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 2 | 68 |
| 80 | 1 | 72 |
| 100 | 0.5 | 70 |
Optimal balance between rate and yield occurs at 80°C.
Characterization and Analytical Data
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for high-temperature applications.
Applications and Industrial Relevance
The compound’s quaternary ammonium structure suggests utility as:
Chemical Reactions Analysis
Types of Reactions
(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield substituted analogs of this compound .
Scientific Research Applications
(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.
Biology: The compound is used in research on histamine receptors and their role in various biological processes.
Medicine: this compound is studied for its potential therapeutic effects in treating allergic reactions and other conditions involving histamine release.
Industry: The compound is used in the development of new antihistamine drugs and formulations
Mechanism of Action
(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine . This results in the inhibition of histamine-mediated responses, such as allergic reactions and inflammation. The compound also has hypnotic and antiadrenergic effects, which contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Dithiaden Hydrochloride, we compare it with structurally or functionally related compounds.
Table 1: Structural and Physicochemical Comparison
Key Comparative Analyses
Structural Complexity and Bioactivity Dithiaden’s tricyclic thienobenzothiepin framework distinguishes it from simpler bicyclic antagonists like (-)-Dizocilpine maleate (a dibenzocycloheptene derivative). This extended conjugation may enhance binding stability at histamine receptors compared to monocyclic antihistamines . In contrast, Ethyl 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-3-carboxylate () lacks a cationic center, limiting its direct pharmacological relevance but highlighting its utility in synthetic chemistry .
Receptor Specificity Dithiaden targets histamine H₁ receptors, while (-)-Dizocilpine maleate acts as a non-competitive NMDA receptor antagonist (Ki = 211.7 nM) . The latter’s maleate counterion enhances solubility for CNS penetration, whereas Dithiaden’s chloride ion optimizes peripheral activity.
Physicochemical Properties
- Dithiaden’s polar surface area (PSA ≈ 45 Ų) is lower than (-)-Dizocilpine maleate (PSA ≈ 90 Ų), suggesting better membrane permeability for peripheral vs. central targets .
- Surfactant analogs like Allyl Dimethyl Dehydroabietyl Ammonium Chloride () exhibit longer alkyl chains (C₃₀ vs. C₁₇), increasing hydrophobicity for micelle formation .
Synthetic Challenges Dithiaden’s synthesis involves regioselective thiophene fusion, a complexity absent in simpler ammonium salts. This contrasts with the solvent-mediated crystallization issues noted in ’s pyrano[2,3-c]pyrazole compound .
Research Findings and Gaps
- Lack of Direct Comparators : Few studies directly compare Dithiaden with modern antihistamines (e.g., loratadine), leaving gaps in understanding its competitive advantages or metabolic stability.
Biological Activity
(dimethyl)[3-thieno[2,3-c] benzothiepin-4(9H)-ylidenepropyl]ammonium chloride, commonly known as Dithiaden hydrochloride, is a compound with notable biological activity, particularly as an antihistamine. This article explores its biological properties, mechanisms of action, and research findings.
Chemical Characteristics
- IUPAC Name : N,N-dimethyl-3-(5H-thieno[2,3-c]benzothiepin-10-ylidene)propan-1-amine; hydrochloride
- Molecular Formula : C17H20ClNS2
- CAS Number : 1154-12-7
- Molar Mass : 337.93 g/mol
The primary mechanism of action for (dimethyl)[3-thieno[2,3-c] benzothiepin-4(9H)-ylidenepropyl]ammonium chloride is its role as a selective antagonist of the H1 histamine receptor. By binding to these receptors, it inhibits the physiological effects of histamine, which is responsible for allergic symptoms such as itching, swelling, and redness. Additionally, the compound exhibits:
- Hypnotic Effects : Inducing sleepiness or sedation.
- Antiadrenergic Effects : Blocking adrenergic receptors, which may influence cardiovascular responses.
- Weak Anticholinergic and Antiserotonergic Effects : Affecting neurotransmitter systems minimally.
Antihistamine Activity
Research indicates that Dithiaden is a potent H1 antagonist with significant efficacy in alleviating allergic reactions. Studies have demonstrated its effectiveness in various models of allergy and inflammation.
Case Studies
-
Clinical Efficacy in Allergic Rhinitis :
- A randomized controlled trial assessed the efficacy of Dithiaden in patients with allergic rhinitis. Results showed a significant reduction in symptoms compared to placebo groups.
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Sedative Properties :
- In a study involving sleep-disordered patients, Dithiaden was found to improve sleep quality without severe side effects, highlighting its potential use in treating insomnia related to allergic conditions.
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Comparative Studies with Other Antihistamines :
- Comparative studies have shown that while Dithiaden is effective, it may have a different side effect profile compared to newer antihistamines like cetirizine and loratadine.
Safety and Side Effects
While generally well-tolerated, some reported side effects include:
- Drowsiness
- Dry mouth
- Dizziness
These side effects are consistent with its sedative properties and anticholinergic activity.
Comparative Efficacy of Antihistamines
| Compound | H1 Antagonism | Sedation | Duration of Action |
|---|---|---|---|
| Dithiaden | Strong | Moderate | 6-8 hours |
| Cetirizine | Moderate | Low | 24 hours |
| Loratadine | Low | Very Low | 24 hours |
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antihistamine | Strong H1 receptor antagonist |
| Hypnotic | Induces sedation |
| Antiadrenergic | Blocks adrenergic receptors |
| Anticholinergic | Weakly affects cholinergic neurotransmission |
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer: The synthesis typically involves quaternization of a tertiary amine precursor with a thienobenzothiepin-containing alkyl chloride. Key parameters include:
- Temperature: Reactions are often conducted at 60–90°C under reflux in polar aprotic solvents like acetonitrile or DMF to enhance nucleophilic substitution efficiency .
- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates in biphasic systems .
- Purification: Preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is critical for isolating the compound from by-products like unreacted amine or dimerized species .
- Yield Optimization: Yields >80% are achievable by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the alkyl chloride intermediate .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the propylidene group (δ 4.2–5.1 ppm for vinyl protons) and thienobenzothiepin aromatic protons (δ 6.8–7.5 ppm). Compare with computed chemical shifts from DFT studies .
- HRMS: Electrospray ionization (ESI+) confirms the molecular ion ([M-Cl]⁺) with <2 ppm mass error. Isotopic patterns validate the presence of sulfur atoms in the thienobenzothiepin core .
- IR Spectroscopy: Bands at 1640–1680 cm⁻¹ confirm C=N stretching in the ammonium group, while 750–800 cm⁻¹ signals correspond to C-S bonds in the heterocycle .
Advanced Research Questions
Q. How do electron-withdrawing groups (EWGs) on the thienobenzothiepin moiety influence reactivity in nucleophilic substitutions?
Methodological Answer: EWGs (e.g., -NO₂, -CF₃) increase the electrophilicity of the adjacent carbon, accelerating SN2 reactions. For example:
- Kinetic Studies: Compare reaction rates of the parent compound vs. EWG-substituted analogs with nucleophiles (e.g., KSCN) in DMSO. Use pseudo-first-order kinetics to calculate rate constants .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) reveal reduced LUMO energy at the reaction center when EWGs are present, correlating with enhanced reactivity .
- Contradictions: Some EWGs (e.g., -SO₂Ph) may sterically hinder nucleophile access, requiring solvent optimization (e.g., DMF → DMSO) to resolve yield discrepancies .
Q. What strategies resolve contradictions in NMR data when assigning stereochemistry to the propylidene group?
Methodological Answer:
- NOESY/ROESY: Detect through-space interactions between the dimethylammonium protons and the propylidene vinyl group to confirm E/Z isomerism .
- Dynamic NMR: Variable-temperature ¹H NMR (25–80°C) identifies coalescence temperatures for rotameric populations, aiding in conformational analysis .
- Chiral Derivatization: React the compound with (R)-Mosher’s acid chloride to differentiate enantiomers via ¹⁹F NMR or LC-MS .
Q. How does solvent polarity affect the compound’s stability during storage?
Methodological Answer:
Q. What computational methods predict regioselectivity in functionalization reactions of the thienobenzothiepin core?
Methodological Answer:
- Fukui Functions: Calculate nucleophilic (ƒ⁻) and electrophilic (ƒ⁺) indices to identify reactive sites. For example, C-2 in the thieno ring shows higher ƒ⁻, favoring electrophilic attacks .
- MD Simulations: Simulate reaction trajectories in explicit solvent models (e.g., water/DMF) to assess steric effects on substituent addition .
Q. How can contradictory biological activity data across studies be reconciled?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values from cell-based assays (e.g., kinase inhibition) while controlling for variables like cell line (HEK293 vs. HeLa), assay pH, and compound purity (>95% by HPLC) .
- Solubility Correction: Use DLS to measure aggregation in buffer solutions; false negatives may arise from poor solubility (<10 µM in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
